molecular formula C10H13Br2NO B13747296 Phenol, p-(bis(2-bromoethyl)amino)- CAS No. 21667-05-0

Phenol, p-(bis(2-bromoethyl)amino)-

Cat. No.: B13747296
CAS No.: 21667-05-0
M. Wt: 323.02 g/mol
InChI Key: SVMALHWUCBPBFC-UHFFFAOYSA-N
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Description

Phenol, p-(bis(2-bromoethyl)amino)-, also known as 4-[bis(2-bromoethyl)amino]phenol, is a chemical compound with the molecular formula C10H13Br2NO and a molecular weight of 323.02 g/mol . This compound is characterized by the presence of a phenol group substituted with a bis(2-bromoethyl)amino group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, p-(bis(2-bromoethyl)amino)- typically involves the reaction of phenol with bis(2-bromoethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reaction. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of Phenol, p-(bis(2-bromoethyl)amino)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control the reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Phenol, p-(bis(2-bromoethyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenol derivatives .

Scientific Research Applications

Phenol, p-(bis(2-bromoethyl)amino)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, p-(bis(2-bromoethyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The phenol group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, p-(bis(2-bromoethyl)amino)- is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable in various research and industrial applications .

Properties

CAS No.

21667-05-0

Molecular Formula

C10H13Br2NO

Molecular Weight

323.02 g/mol

IUPAC Name

4-[bis(2-bromoethyl)amino]phenol

InChI

InChI=1S/C10H13Br2NO/c11-5-7-13(8-6-12)9-1-3-10(14)4-2-9/h1-4,14H,5-8H2

InChI Key

SVMALHWUCBPBFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CCBr)CCBr)O

Origin of Product

United States

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